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Introduction: The Hypothalamic-Pituitary-Adrenal (HPA) axis is a crucial neuroendocrine

system that regulates numerous physiological processes, including stress response,

metabolism, and immune function.[1] Exogenous administration of glucocorticoids, a common

therapeutic strategy for inflammatory and autoimmune diseases, can suppress this axis,

leading to adrenal insufficiency.[2] Accurate assessment of HPA axis suppression is vital to

prevent adrenal crisis, a life-threatening condition, especially during periods of physiological

stress such as surgery.[2][3][4]

This document provides detailed protocols for several established methods to assess HPA axis

function and suppression.

Basal Hormone Measurements
Measuring basal hormone levels is a primary screening method for HPA axis function. These

tests are less invasive than dynamic tests but can be influenced by diurnal rhythms and other

factors.[5]

1.1. Morning Serum Cortisol

Principle: Cortisol levels naturally peak in the early morning. A low morning cortisol level may

suggest adrenal insufficiency.[6]
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Protocol:

The patient should fast overnight.[7]

Collect a blood sample between 8:00 AM and 9:00 AM.

Process the sample to separate serum and measure cortisol concentration using a

validated immunoassay or mass spectrometry.

Interpretation: While interpretation can vary, a morning cortisol level <3 µg/dL (<83 nmol/L) is

highly indicative of adrenal insufficiency, whereas a level >15 µg/dL (>413 nmol/L) generally

excludes it.[8][9] Levels between these values often require further dynamic testing.[8]

1.2. Salivary Cortisol

Principle: Salivary cortisol reflects the level of free, biologically active cortisol and correlates

well with serum levels.[10] Its non-invasive collection makes it ideal for repeated sampling

and field research.[10][11]

Protocol:

Collect saliva samples at specific times, often four times throughout the day (e.g., upon

waking, noon, evening, and night) to assess the diurnal cortisol rhythm.[12]

Use specialized collection devices (e.g., Salivette®).

Patients should not eat, drink, or brush their teeth for 30 minutes prior to collection.

Samples are typically frozen until analysis by immunoassay.

Interpretation: A flattened diurnal rhythm or consistently low levels can indicate HPA axis

suppression.[13] Late-night salivary cortisol is a preferred first-line screening test for

hypercortisolism (Cushing's syndrome).[14]
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Figure 1: The Hypothalamic-Pituitary-Adrenal (HPA) Axis signaling pathway.

Dynamic Stimulation Tests
Dynamic tests assess the reserve and responsiveness of the HPA axis components by

introducing a stimulating agent.

2.1. ACTH (Cosyntropin) Stimulation Test

This is the most common dynamic test to assess adrenal reserve and diagnose adrenal

insufficiency.[15][16] It evaluates the adrenal glands' ability to produce cortisol in response to

synthetic ACTH (cosyntropin).[6][17]

Standard-Dose (250 µg) Protocol:

Preparation: The patient may be asked to fast.[15][16] Certain medications that can

interfere with cortisol measurement may need to be stopped temporarily.[15]

Baseline (T=0 min): Draw a blood sample for a baseline serum cortisol level.[6]

Administration: Administer 250 µg of cosyntropin intravenously (IV) or intramuscularly (IM).

[6]

Post-Stimulation Samples: Draw blood samples at 30 and 60 minutes after administration.

[6][17]

Analysis: Measure serum cortisol in all collected samples.

Low-Dose (1 µg) Protocol:

Principle: This version is considered more sensitive for detecting subtle or recent onset

secondary adrenal insufficiency, as the 250 µg dose may be supraphysiological and could

stimulate a minimally responsive adrenal gland.[18][19]

Methodology: The protocol is identical to the standard-dose test, but with an administration

of 1 µg of cosyntropin.[17][20]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://my.clevelandclinic.org/health/diagnostics/24143-acth-stimulation-test
https://medlineplus.gov/ency/article/003696.htm
https://www.testing.com/tests/acth-stimulation-test/
https://en.wikipedia.org/wiki/ACTH_stimulation_test
https://my.clevelandclinic.org/health/diagnostics/24143-acth-stimulation-test
https://medlineplus.gov/ency/article/003696.htm
https://my.clevelandclinic.org/health/diagnostics/24143-acth-stimulation-test
https://www.testing.com/tests/acth-stimulation-test/
https://www.testing.com/tests/acth-stimulation-test/
https://www.testing.com/tests/acth-stimulation-test/
https://en.wikipedia.org/wiki/ACTH_stimulation_test
https://www.ncbi.nlm.nih.gov/books/NBK279047/
https://academic.oup.com/jcem/article/104/10/4587/5520384
https://en.wikipedia.org/wiki/ACTH_stimulation_test
https://www.ncbi.nlm.nih.gov/books/NBK555940/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
Patient Preparation

(Fasting may be required)

Time = 0 min
Collect baseline blood sample

(Serum Cortisol)

Administer Cosyntropin
(1 µg or 250 µg)

Intravenously (IV)

Time = 30 min
Collect post-stimulation

blood sample

Time = 60 min
Collect post-stimulation

blood sample

Analyze serum cortisol levels
for all time points

Interpret Results:
Compare peak cortisol to
established cut-off values

Click to download full resolution via product page

Figure 2: Workflow for the ACTH Stimulation Test.
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2.2. Insulin Tolerance Test (ITT)

The ITT is considered the gold standard for assessing the integrity of the entire HPA axis.[4][7]

[21] It induces hypoglycemia, a potent stressor that should trigger the hypothalamus and

pituitary to release CRH and ACTH, ultimately stimulating cortisol production.[4]

Protocol:

Contraindications: This test is potentially dangerous and is contraindicated in patients with

a history of seizures, cardiovascular disease, or stroke.[4][22][23]

Preparation: The patient must fast from midnight. The test must be performed under strict

medical supervision with IV dextrose and hydrocortisone readily available.[7][22]

Baseline (T=0 min): Insert an IV line and draw baseline blood samples for glucose and

cortisol.[22]

Administration: Administer regular insulin (e.g., 0.1-0.15 units/kg) as an IV bolus.[22][23]

Monitoring & Sampling: Measure blood glucose every 15-20 minutes. Collect blood for

cortisol and glucose at 30, 45, 60, 90, and 120 minutes.

Endpoint: The test is valid once adequate hypoglycemia (blood glucose < 2.2 mmol/L or <

40 mg/dL) with symptoms is achieved.[4] The hypoglycemia is then reversed with IV

dextrose.[22]

2.3. CRH Stimulation Test

This test helps differentiate between secondary (pituitary) and tertiary (hypothalamic) adrenal

insufficiency.[24]

Protocol:

Preparation: The patient should fast for at least four hours.[25][26]

Baseline: Collect baseline blood samples for ACTH and cortisol at -15 and 0 minutes.[25]
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Administration: Administer synthetic CRH (1 µg/kg) as an IV bolus over 30 seconds.[24]

[25]

Post-Stimulation Samples: Collect blood samples for ACTH and cortisol at 15, 30, 45, 60,

90, and 120 minutes after CRH administration.[25][26]

Interpretation:

Normal Response: ACTH levels increase two- to four-fold, and cortisol levels peak.[25]

Primary AI: High baseline ACTH with a blunted cortisol response.

Secondary (Pituitary) AI: Absent or blunted ACTH and cortisol response.

Tertiary (Hypothalamic) AI: An exaggerated and prolonged ACTH response with a

subnormal cortisol response.[24]

Data Presentation and Interpretation
Quantitative data from these tests should be carefully tabulated for clear interpretation. The cut-

off values can vary slightly depending on the laboratory and the specific cortisol assay used.

Table 1: Summary of HPA Axis Suppression Test Protocols and Interpretation
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Test Name
Stimulating
Agent & Dose

Key Time
Points for
Sampling

Normal
Response Cut-
off (Peak
Serum
Cortisol)

Primary Use

Standard ACTH

Stimulation

250 µg

Cosyntropin

0, 30, 60 min[6]

[17]

≥18-20 µg/dL

(500-550 nmol/L)

[17]

Assess adrenal

reserve;

diagnose primary

and severe

secondary AI.[20]

Low-Dose ACTH

Stimulation
1 µg Cosyntropin 0, 20, 30 min[3]

≥18 µg/dL (500

nmol/L)[3][19]

Detect mild or

recent-onset

secondary/tertiar

y AI.[18][20]

Insulin Tolerance

Test (ITT)

Insulin (0.1-0.15

U/kg) to induce

hypoglycemia

(<40 mg/dL)

0, 30, 45, 60, 90,

120 min

≥18-20 µg/dL

(>500 nmol/L)

[22]

"Gold standard"

for assessing the

entire HPA axis

integrity.[7]

CRH Stimulation

Test
1 µg/kg CRH

-15, 0, 15, 30,

45, 60, 90, 120

min

Peak >20 µg/dL;

ACTH increases

2-4 fold[25]

Differentiate

secondary vs.

tertiary AI.[24]
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Figure 3: Logical Flow for Selecting an HPA Axis Test.
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Conclusion:

The choice of test to assess HPA axis suppression depends on the clinical context, the required

sensitivity, and patient safety considerations. Basal cortisol measurements serve as a useful

initial screen, while the ACTH stimulation test is a safe and reliable tool for confirming adrenal

insufficiency. The ITT, though the gold standard, is reserved for specific situations due to its

risks. A systematic approach using these protocols will enable researchers and drug

development professionals to accurately characterize the function of the HPA axis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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